2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-fluoropyrimidine
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Overview
Description
2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-fluoropyrimidine is a synthetic organic compound with the molecular formula C15H20FN3O2 and a molecular weight of 293.342 g/mol. This compound is characterized by the presence of a cyclopentyl group, a fluoropyrimidine moiety, and a piperidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-fluoropyrimidine-2-ol: This intermediate can be synthesized through the fluorination of pyrimidine-2-ol using a fluorinating agent such as Selectfluor.
Formation of 4-(5-fluoropyrimidin-2-yl)oxypiperidine: This step involves the reaction of 5-fluoropyrimidine-2-ol with piperidine in the presence of a suitable base, such as potassium carbonate, to form the desired piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-fluoropyrimidine can be compared with other similar compounds, such as:
- N-Cyclopentyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide : This compound shares a similar core structure but differs in the functional group attached to the piperidine ring.
- 2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone : Another structurally related compound with variations in the side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-12-9-17-15(18-10-12)21-13-5-7-19(8-6-13)14(20)11-3-1-2-4-11/h9-11,13H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETNDQJWSANZQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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